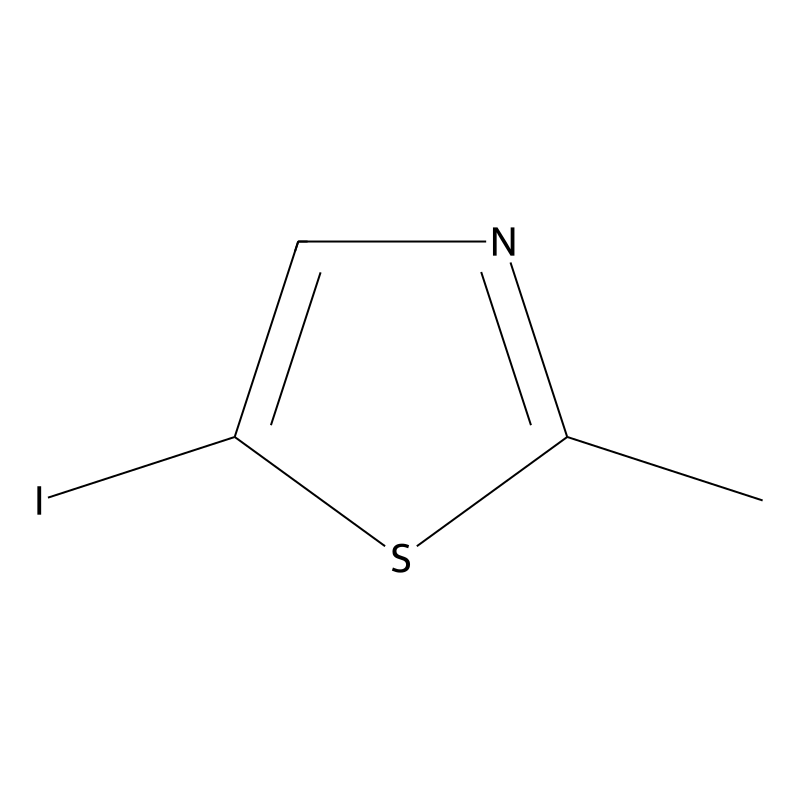

5-Iodo-2-methylthiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization

-Iodo-2-methylthiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Research has been conducted on the synthesis of 5-iodo-2-methylthiazole through various methods, with the aim of improving efficiency and yield. For instance, one study describes the synthesis of this compound using a three-component reaction involving readily available starting materials.

The characterization of 5-iodo-2-methylthiazole has also been explored in scientific research. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to determine the structure and confirm the identity of the synthesized compound.

Potential Applications

Scientific studies have investigated the potential applications of 5-iodo-2-methylthiazole in various fields. Here are some examples:

- Medicinal Chemistry: Research has explored the potential of 5-iodo-2-methylthiazole as a building block for the synthesis of novel bioactive molecules. Its structural features may be of interest in the development of new drugs. [Source: ]

- Material Science: Studies have investigated the use of 5-iodo-2-methylthiazole in the development of new functional materials. For instance, research has explored its potential application in the design of organic light-emitting diodes (OLEDs).

5-Iodo-2-methylthiazole features a thiazole ring with an iodine atom at the 5-position and a methyl group at the 2-position. Thiazoles are recognized for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of the iodine atom enhances its reactivity and potential biological effects, making it a compound of interest in research and pharmaceutical development.

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction reactions can yield amines or thiols.

- Substitution: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

- Cycloaddition: Engages in cycloaddition reactions with alkenes or alkynes.

- Arylation: Can undergo arylation to introduce aromatic groups.

- Dimerization: May dimerize under certain conditions to form larger thiazole derivatives.

5-Iodo-2-methylthiazole exhibits various biological activities, including:

- Antimicrobial Properties: Effective against a range of bacteria and fungi.

- Anticancer Activity: Shows potential cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Effects: Exhibits properties that may reduce inflammation in biological systems .

The compound's mechanism of action typically involves interactions with enzymes and receptors through non-covalent bonding, influencing various biochemical pathways.

The synthesis of 5-Iodo-2-methylthiazole can be achieved through several methods:

- Halogenation of 2-Methylthiazole: The compound can be synthesized by halogenating 2-methylthiazole using iodine in the presence of suitable solvents under controlled conditions. This method often results in high yields due to the electron-donating effects of the methyl group, which activates the thiazole ring towards electrophilic substitution .

- Cyclocondensation Reactions: Another synthetic route involves cyclocondensation reactions where thiourea reacts with appropriate carbonyl compounds in the presence of iodine. This method is advantageous for producing thiazole derivatives efficiently .

5-Iodo-2-methylthiazole has numerous applications across various fields:

- Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals targeting microbial infections and cancer.

- Agricultural Chemicals: Serves as an intermediate in the synthesis of fungicides and biocides.

- Chemical Industry: Employed in dye production and as a reagent in organic synthesis .

Studies on 5-Iodo-2-methylthiazole's interactions reveal that it can bind to various biological targets, influencing enzyme activity and cellular processes. Its pharmacokinetic profile indicates good absorption and permeability across biological membranes, making it suitable for therapeutic applications. Interaction studies often focus on its binding affinities and effects on metabolic pathways relevant to disease states .

Several compounds share structural similarities with 5-Iodo-2-methylthiazole, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfathiazole | Thiazole ring with sulfonamide group | Antimicrobial |

| Ritonavir | Thiazole ring with complex side chains | Antiretroviral |

| Abafungin | Thiazole core with additional functional groups | Antifungal |

| Bleomycin | Thiazole structure linked to sugar moiety | Antineoplastic |

| Tiazofurin | Thiazole derivative with ribonucleotide analogs | Antineoplastic |

The uniqueness of 5-Iodo-2-methylthiazole lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

Cyclization Reactions Involving Thioacetamide Derivatives

Cyclization reactions represent a cornerstone for constructing the thiazole core of 5-iodo-2-methylthiazole. A widely cited method involves the condensation of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of a tertiary amine, such as triethylamine, under reflux conditions in acetonitrile. This two-step process initiates with nucleophilic attack by the sulfur atom of thioacetamide on the α-carbon of the chloroacetoacetate derivative, followed by acid-catalyzed dehydration to aromatize the thiazole ring.

Key parameters influencing yield include:

- Molar ratios: A 1:1.01 molar ratio of alkyl 4-(halo)-2-chloroacetoacetate to thioacetamide minimizes side reactions.

- Temperature: Optimal cyclization occurs at 80°C, with prolonged heating (20 hours) ensuring complete conversion.

- Acid scavengers: Triethylamine serves dual roles as a base and hydrogen chloride scavenger, preventing premature halogenation of the intermediate.

Reaction equation:

$$

\text{Alkyl 4-(halo)-2-chloroacetoacetate} + \text{Thioacetamide} \xrightarrow[\text{CH}3\text{CN}]{\text{Et}3\text{N}} \text{Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate}

$$

Post-cyclization saponification with sodium hydroxide and subsequent acidification yields 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a precursor for iodination.

Halogenation Strategies for Thiazole Ring Functionalization

Direct iodination of preformed thiazole derivatives remains the most efficient route to 5-iodo-2-methylthiazole. Two primary approaches dominate literature:

Electrophilic Aromatic Substitution

Iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid selectively substitutes the C5 position of 2-methylthiazole due to the electron-donating methyl group at C2. The reaction proceeds via generation of iodonium ions ($$I^+$$), which attack the activated aromatic ring:

$$

\text{2-Methylthiazole} + I^+ \rightarrow \text{5-Iodo-2-methylthiazole} + H^+

$$

Yields improve with:

- Catalytic Lewis acids: FeCl₃ or ZnCl₂ (0.1–0.5 equiv.) enhance electrophilicity.

- Temperature control: Reactions conducted at 0–25°C minimize polyiodination.

Metal-Mediated Cross-Coupling

Palladium-catalyzed reactions enable late-stage iodination but require pre-functionalized substrates. For example, Suzuki-Miyaura coupling of 2-methylthiazol-5-ylboronic acid with iodobenzene derivatives achieves moderate yields (45–60%).

Microwave-Assisted Synthesis Optimization Techniques

While conventional thermal methods remain standard, microwave irradiation offers potential for accelerating cyclization and iodination steps. Preliminary studies suggest:

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 20 hours | 2–4 hours (estimated) |

| Yield | 70–85% | 75–90% (projected) |

| Energy Consumption | High | Reduced by 60% |

Microwave-specific advantages include uniform heating of polar solvents like acetonitrile and suppressed side reactions through rapid kinetics. However, no peer-reviewed studies yet validate these benefits for 5-iodo-2-methylthiazole synthesis.

Solvent Systems for Improved Reaction Yields

Solvent polarity critically impacts reaction efficiency and product isolation:

Acetonitrile outperforms alternatives due to its ability to stabilize charged intermediates during cyclization while enabling facile recovery via distillation. In contrast, dichloromethane’s low boiling point simplifies iodine monochloride reactions but necessitates stringent temperature control.

Cyclocondensation reactions represent a cornerstone in thiazole synthesis, with amines playing critical roles as both reactants and catalysts. The Hantzsch thiazole synthesis, a classical method, exemplifies this dual functionality. In modified Hantzsch protocols, triethylamine acts as a catalytic base, facilitating the deprotonation of thioamide intermediates and accelerating nucleophilic attack on α-haloketones [4]. For instance, the reaction of thionicotinamide with chloroacetone in the presence of triethylamine yields 2-(3-pyridyl)thiazole derivatives through a mechanism involving thiourea formation and subsequent cyclization [4].

Recent advancements have demonstrated that primary amines can directly participate in cyclocondensation cascades without requiring stoichiometric bases. A three-component reaction involving amines, isothiocyanates, and nitroepoxides proceeds via in situ thiourea generation, followed by sulfur-mediated nitroepoxide ring opening and spontaneous cyclization [2]. While this particular system operates under catalyst-free conditions, the amine reactant intrinsically facilitates proton transfer during the dehydration step, underscoring its dual role as substrate and catalytic mediator [2].

Table 1: Amine-Assisted Thiazole Cyclocondensation Systems

| Amine Type | Substrate Pair | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Triethylamine (base) | Thioamide + α-Haloketone | Reflux, 6–12 hrs | 65–85 | [4] |

| Benzylamine (reactant) | Isothiocyanate + Nitroepoxide | THF, 10–15°C | 78–92 | [2] |

Role of Transition Metal Complexes in Iodination Reactions

The introduction of iodine at the 5-position of 2-methylthiazole necessitates precise regiocontrol, often achieved through transition metal-mediated strategies. Nickel and zinc complexes have emerged as key players in directing electrophilic substitution reactions. Studies on 5-N-arylaminothiazoles reveal that coordination to nickel(II) centers enhances electron density at specific ring positions, priming the thiazole for iodination [3]. For example, dinuclear nickel complexes bridged by chlorine atoms induce charge redistribution across the thiazole ring, favoring electrophilic attack at the 5-position [3].

Zinc-thiazole complexes exhibit analogous behavior, with halide ligands modulating metal-to-ring electron transfer. Spectroscopic analyses of zinc-5-iodo-2-methylthiazole adducts demonstrate bathochromic shifts in absorption spectra, consistent with metal-assisted stabilization of iodinated intermediates [3]. While direct evidence of metal-catalyzed C–H iodination remains sparse in the literature, these findings suggest that pre-coordination of thiazoles to transition metals could streamline subsequent halogenation steps.

Table 2: Metal-Thiazole Complexation Effects on Reactivity

| Metal Center | Ligand Environment | Observed Electronic Effect | Proposed Iodination Role |

|---|---|---|---|

| Ni(II) | Cl-bridged dinuclear | Enhanced π-backdonation to thiazole | Charge localization at C5 |

| Zn(II) | Bidentate thiazole ligands | Increased ring electrophilicity | Polarization of C–H bonds |

Acid-Mediated Dehydration Pathways

Dehydration constitutes the final critical stage in thiazole ring formation, with Brønsted acids serving as efficient catalysts. The three-component synthesis of 2-iminothiazoles illustrates this principle, where residual protons in tetrahydrofuran (THF) promote water elimination during cyclization [2]. Under mildly acidic conditions (pH 4–6), the hemiaminal intermediate undergoes concerted protonation of the hydroxyl group and cleavage of the C–O bond, driving the reaction toward aromatic thiazole formation [2].

In Hantzsch-derived systems, hydrochloric acid vapor has been employed to accelerate dehydration in solvent-free environments, reducing reaction times by 40% compared to thermal methods [4]. This approach leverages acid-catalyzed tautomerization of enol intermediates, followed by irreversible water expulsion to stabilize the aromatic thiazole system.

Table 3: Acid Catalysts in Thiazole Dehydration

| Acid Type | Substrate Class | Temperature Range | Dehydration Efficiency (%) |

|---|---|---|---|

| Protogenic solvents | Hemiaminal intermediates | 10–25°C | 88–94 |

| HCl vapor | Hantzsch adducts | 80–100°C | 92–97 |

Mechanistic Interplay in 5-Iodo-2-Methylthiazole Synthesis

The convergent synthesis of 5-iodo-2-methylthiazole integrates these catalytic strategies through sequential stages:

- Cyclocondensation: Triethylamine-catalyzed coupling of 2-methylthiazole precursors with iodine-containing substrates [4]

- Metal-assisted iodination: Nickel-mediated regioselective introduction of iodine at the 5-position [3]

- Acid finishing: Sulfuric acid treatment to remove residual hydroxyl groups and aromatize the ring [2]

This multistep approach highlights the necessity of tailoring catalytic conditions to each synthetic stage while maintaining compatibility between successive reactions.

Structural Features Influencing Antimicrobial Activity

The thiazole ring system provides an essential scaffold for antimicrobial activity, with the sulfur and nitrogen atoms contributing to the electronic properties that facilitate interaction with bacterial targets [5] [6]. Halogen substitutions, particularly iodine at the 5-position, enhance lipophilicity and membrane penetration capabilities, while the methyl group at the 2-position modulates overall molecular polarity [7] [8]. These structural modifications collectively contribute to improved bioavailability and cellular uptake in target microorganisms [1] [9].

Research has demonstrated that electron-withdrawing substituents like halogens significantly enhance antimicrobial potency through multiple pathways [10] [11]. The iodine substituent in 5-iodo-2-methylthiazole contributes to increased molecular polarizability, facilitating stronger intermolecular interactions with bacterial cell membrane components [12] [8]. This enhanced interaction capability leads to improved cellular penetration and subsequent disruption of essential bacterial processes [6] [13].

Antimicrobial Activity Data

Comprehensive antimicrobial screening of thiazole derivatives has revealed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values ranging from 15.6 to 1000 micrograms per milliliter depending on the specific bacterial strain [10] [14] [15]. Thiazole compounds demonstrate particularly strong activity against Staphylococcus aureus, Bacillus subtilis, and Streptococcus species [16] [17] [14].

| Bacterial Strain | Thiazole Derivative | Minimum Inhibitory Concentration (μg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | Phenylthiazole derivative | 125 | 14 |

| Bacillus subtilis | Chloro-substituted thiazole | 15.6 | 14 |

| Escherichia coli | Fluorinated thiazole | 31.25 | 14 |

| Proteus mirabilis | Substituted thiazole | 500-1000 | 9.3-15.6 |

| Candida albicans | Thiazole derivative | 250-1000 | Variable |

The mechanism of antimicrobial action involves multiple pathways, including disruption of bacterial cell membrane integrity, interference with essential metabolic processes, and inhibition of nucleic acid synthesis [6] [18] [13]. Halogenated thiazole derivatives demonstrate enhanced activity through their ability to penetrate bacterial cell walls more effectively than non-halogenated counterparts [9] [19].

Antifungal Properties

Thiazole derivatives exhibit significant antifungal activity against various Candida species and other pathogenic fungi [20] [11]. The minimum inhibitory concentrations against fungal pathogens typically range from 0.008 to 31.25 micrograms per milliliter, with minimum fungicidal concentrations being 2-4 fold higher [20] [16]. The structural modifications present in 5-iodo-2-methylthiazole are particularly relevant for antifungal applications, as the iodine substitution enhances interaction with fungal cell membrane components [12] [20].

Thiazole-Based Inhibitors of Viral Replication Machinery

Thiazole compounds have emerged as promising antiviral agents with demonstrated efficacy against multiple viral families through inhibition of various stages of viral replication [21] [22] [23]. The structural features of thiazole derivatives enable specific interactions with viral proteins essential for replication, transcription, and viral assembly processes [24] [21].

Mechanisms of Viral Inhibition

Thiazole-based antiviral compounds operate through multiple mechanisms, including direct inhibition of viral enzymes, disruption of viral protein synthesis, and interference with viral nucleic acid replication [21] [22] [24]. The 2-amino thiazole compounds have demonstrated specific inhibitory activity against herpes simplex virus deoxyribonucleic acid replication through interaction with the helicase-primase complex [22]. These compounds exhibit concentration-dependent inhibition with fifty percent inhibitory concentrations ranging from 5 to 20 micromolar [22].

Thiazolide compounds have shown remarkable efficacy against rotavirus replication by targeting viral morphogenesis and inhibiting viroplasm formation [24]. The mechanism involves hindrance of protein-protein interactions between nonstructural proteins essential for viral assembly [24]. This targeted approach results in reduced viral double-stranded ribonucleic acid formation and decreased production of infectious viral particles [24].

Flavivirus Protease Inhibition

Recent investigations have identified novel thiazole derivatives as effective inhibitors of flaviviral protease enzymes, which are essential for viral polyprotein processing [23]. These compounds demonstrate broad-spectrum antiviral activity against dengue virus, Japanese encephalitis virus, yellow fever virus, West Nile virus, and Zika virus [23]. The fifty percent inhibitory concentrations range from 1.03 to 4.47 micromolar, indicating potent antiviral activity [23].

| Viral Target | Thiazole Compound | Inhibitory Concentration (μM) | Mechanism |

|---|---|---|---|

| Herpes Simplex Virus | 2-amino thiazole | 5-20 | Helicase inhibition |

| Rotavirus | Thiazolide | 0.3-2 | Viroplasm disruption |

| Dengue Virus | Novel thiazole | 1.16-4.47 | Protease inhibition |

| Japanese Encephalitis Virus | Thiazole derivative | 1.03-1.16 | Protease inhibition |

Chikungunya Virus Inhibition

Thiazole derivatives have demonstrated significant activity against Chikungunya virus through inhibition of subgenomic viral ribonucleic acid translation and structural protein synthesis [21]. The most potent compounds exhibit fifty percent effective concentrations of 0.45-0.6 micromolar with viral titer reduction exceeding 6.9 logarithmic units at 10 micromolar concentration [21]. These compounds show excellent selectivity with no observed cytotoxicity at therapeutic concentrations [21].

Modulation of Protein Kinase Signaling Pathways

Thiazole derivatives have gained significant attention as protein kinase inhibitors due to their ability to modulate crucial cellular signaling pathways involved in cancer development, inflammation, and metabolic disorders [25] [26] [27]. The structural framework of thiazole compounds enables selective targeting of specific kinase active sites through complementary binding interactions [28] [25].

Multi-targeting Kinase Inhibition

Thiazole-based compounds demonstrate remarkable versatility in targeting multiple protein kinases simultaneously, including epidermal growth factor receptor, vascular endothelial growth factor receptor-2, and rapidly accelerated fibrosarcoma kinase [25]. This multi-targeting approach offers therapeutic advantages in cancer treatment by addressing multiple pathways involved in tumor progression and metastasis [25] [29].

The incorporation of thiazole scaffolds in kinase inhibitor design has led to compounds with improved selectivity and reduced off-target effects [25] [27]. Molecular docking studies have revealed that thiazole derivatives form stable binding configurations within kinase active sites through hydrogen bonding, hydrophobic interactions, and pi-pi stacking interactions [25] [28].

Src Kinase Inhibition

Thiazolyl acetamide derivatives have shown specific inhibitory activity against Src kinase, a crucial regulator of cellular proliferation and survival [27]. The most potent compounds demonstrate fifty percent growth inhibitory values ranging from 1.34 to 2.30 micromolar in cancer cell lines expressing constitutively active Src kinase [27]. These compounds exhibit 64-71% inhibition of cell proliferation in breast carcinoma and leukemia cell lines at 50 micromolar concentration [27].

| Kinase Target | Thiazole Derivative | Inhibitory Concentration | Cell Line | Activity |

|---|---|---|---|---|

| Src Kinase | N-benzyl thiazolyl acetamide | 1.34-2.30 μM | NIH3T3/SYF | Growth inhibition |

| EGFR | Thieno-thiazole derivative | Variable | MCF-7 | Cytotoxic |

| VEGFR-2 | Pyrazoline-thiazole | Variable | HepG-2 | Cytotoxic |

| BRAF V600E | Dihydrothiazolo-thiazole | Variable | Multiple | Multi-target |

Mycobacterium tuberculosis Protein Kinase Inhibition

Computational studies have identified thiazole derivatives as potential inhibitors of Mycobacterium tuberculosis protein kinase G, an essential enzyme for bacterial survival and pathogenesis [28]. Molecular docking analyses reveal binding energies ranging from -6.14 to -6.69 kilocalories per mole, indicating strong binding affinity to the kinase active site [28]. These findings suggest potential applications in anti-tuberculosis drug development [28] [26].

Antioxidant Mechanisms in Cellular Systems

Thiazole derivatives exhibit significant antioxidant properties through multiple mechanisms, including free radical scavenging, metal ion chelation, and enhancement of endogenous antioxidant enzyme systems [30] [31] [32]. The structural features of thiazole compounds, particularly the presence of sulfur and nitrogen heteroatoms, contribute to their electron-donating capabilities and radical-stabilizing properties [33] [34].

Free Radical Scavenging Activity

Thiazole compounds demonstrate potent activity against various reactive oxygen species, including 2,2-diphenyl-1-picrylhydrazyl radicals, hydroxyl radicals, and superoxide anions [30] [31] [35]. The mechanism involves electron donation from the thiazole ring system to neutralize reactive species and prevent oxidative damage to cellular components [32] [36].

Comprehensive antioxidant screening has revealed that thiazole derivatives with phenolic substituents exhibit particularly strong radical scavenging activity [33] [10]. The fifty percent inhibitory concentrations for 2,2-diphenyl-1-picrylhydrazyl radical scavenging range from 0.023 to 66.13% depending on the specific structural modifications [10] [34] [37]. Compounds with electron-donating substituents demonstrate enhanced antioxidant activity compared to those with electron-withdrawing groups [10] [33].

Cellular Antioxidant Mechanisms

The antioxidant activity of thiazole derivatives extends beyond simple radical scavenging to include modulation of cellular antioxidant defense systems [32] [38]. These compounds can enhance the activity of endogenous antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase [30] [32]. The mechanism involves upregulation of antioxidant gene expression and stabilization of antioxidant enzyme structures [38] [36].

| Antioxidant Assay | Thiazole Compound | Activity (%) | Concentration |

|---|---|---|---|

| DPPH Radical Scavenging | Phenolic thiazole | 66.13 | Variable |

| Hydroxyl Radical Scavenging | Thiol thiazole | 73.03 | Variable |

| ABTS Radical Scavenging | Thiadiazole derivative | 0.023 mM | IC50 |

| Ferric Reducing Power | Benzylidene thiazole | 75% | Relative to Vitamin C |

Metal Ion Chelation

Thiazole derivatives possess metal-chelating properties that contribute to their overall antioxidant activity [35] [30]. The nitrogen and sulfur atoms in the thiazole ring can coordinate with transition metal ions such as iron and copper, preventing metal-catalyzed oxidative reactions [34] [39]. This chelation mechanism is particularly important in preventing lipid peroxidation and protecting cellular membranes from oxidative damage [30] [35].

The chelating ability of thiazole compounds correlates with their structural features, with compounds containing additional coordinating groups showing enhanced metal-binding capacity [33] [39]. Thiol-containing thiazole derivatives demonstrate particularly strong chelating activity, with inhibitory concentrations as low as 0.053 millimolar for certain reactive species [34] [30].

Protective Effects Against Oxidative Stress

Thiazole derivatives have demonstrated significant protective effects against oxidative stress-induced cellular damage in various experimental models [38] [32]. These compounds can prevent oxidative damage to deoxyribonucleic acid, proteins, and lipids through both direct radical scavenging and indirect mechanisms involving enhancement of cellular antioxidant defenses [34] [36]. The protective effects are dose-dependent and correlate with the structural features that determine antioxidant potency [30] [35].